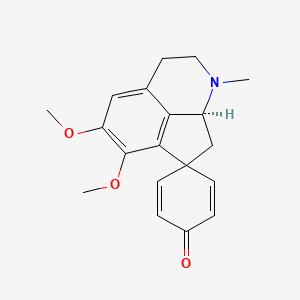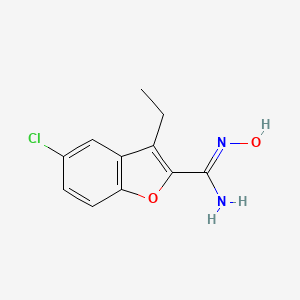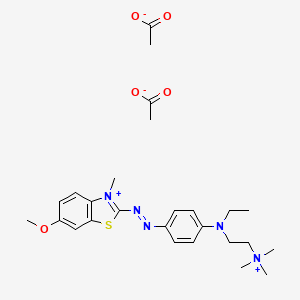![molecular formula C20H27NO B12704066 N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine CAS No. 790197-92-1](/img/structure/B12704066.png)
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a phenylmethoxyethyl chain, which is further substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a haloalkane with an amine. For instance, the reaction of 2-(2-methylphenyl)-phenylmethanol with butan-1-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques, such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Phenethylamine: A simple amine with a phenyl group attached to an ethylamine chain.
Uniqueness
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-1-amine group with a phenylmethoxyethyl chain and a 2-methylphenyl group sets it apart from other similar compounds, potentially offering unique therapeutic and industrial applications .
Propiedades
Número CAS |
790197-92-1 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-4-14-21-15-16-22-20(18-11-6-5-7-12-18)19-13-9-8-10-17(19)2/h5-13,20-21H,3-4,14-16H2,1-2H3 |
Clave InChI |
DLMSDKVAMJMIQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















